molecular formula C12H15N3OS B1273392 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 403990-81-8

4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1273392
CAS No.: 403990-81-8
M. Wt: 249.33 g/mol
InChI Key: SKWYYPGBQTZOQF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The compound 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol derives its systematic IUPAC name from its heterocyclic triazole core and substituents. The triazole ring is numbered such that the sulfur-containing thiol (-SH) group occupies position 3, while the ethyl and (2-methylphenoxy)methyl groups are attached to positions 4 and 5, respectively. The structural formula (Figure 1) illustrates these substituents:

  • Triazole ring : A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.
  • Ethyl group : A two-carbon chain (-CH₂CH₃) at position 4.
  • (2-Methylphenoxy)methyl group : A methyl-substituted phenoxy moiety (-O-C₆H₃(CH₃)-) linked via a methylene bridge (-CH₂-) to position 5.
  • Thiol group : A sulfur-hydrogen (-SH) functional group at position 3.

The SMILES notation for this compound is CCn1c(=NNC1=S)COC2=CC=CC=C2C, which encodes the connectivity of atoms.

CAS Registry Number and Alternative Designations

The compound is uniquely identified by its CAS Registry Number 403990-81-8 . Alternative designations include:

Synonym Source
4-Ethyl-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol
4-Ethyl-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
MFCD03943522 (MDL number)
InChIKey: SKWYYPGBQTZOQF-UHFFFAOYSA-N

These synonyms reflect variations in tautomeric forms (thiol vs. thione) and substitutive nomenclature conventions.

Molecular Formula and Weight

The molecular formula C₁₂H₁₅N₃OS confirms the elemental composition. Key physicochemical parameters include:

Property Value
Molecular weight 249.33 g/mol
Exact mass 249.09358 Da
Monoisotopic mass 249.09400 Da
Topological polar surface area (TPSA) 78.74 Ų
LogP (octanol-water partition coefficient) 2.47

The molecular weight and exact mass were calculated using isotopic distributions, while TPSA and LogP values were derived from computational models. The compound’s density is approximately 1.23 g/cm³ , and its predicted boiling point is 350°C .

Figure 1: 2D structural representation of this compound.

Note: Interactive 3D conformers are available in PubChem entries for this compound.

Properties

IUPAC Name

4-ethyl-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)8-16-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWYYPGBQTZOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392620
Record name 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403990-81-8
Record name 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of ethyl hydrazinecarboxylate with 2-methylphenoxyacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the triazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Agricultural Use

One of the primary applications of 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is as a fungicide. Its triazole structure allows it to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes. This mechanism makes it effective against various plant pathogens, thus enhancing crop yield and quality.

Case Study : Research has demonstrated that this compound effectively controls fungal diseases in crops such as wheat and barley. Field trials indicated a significant reduction in disease incidence compared to untreated controls, showcasing its potential as a viable agricultural fungicide .

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its thiol group contributes to its reactivity and potential interactions with biological targets.

Case Study : A study evaluated the anti-inflammatory properties of this triazole derivative in animal models. Results indicated a marked decrease in inflammatory markers when administered, suggesting its potential as a therapeutic agent for inflammatory diseases .

Material Science

In material science, this compound is being explored for its antioxidant properties. The compound can be incorporated into polymer matrices to enhance thermal stability and oxidative resistance.

Case Study : Research focused on incorporating this compound into polyvinyl chloride (PVC) showed improved thermal stability and reduced degradation under UV exposure. This application could lead to longer-lasting materials in construction and packaging industries .

Data Tables

Application AreaMechanism of ActionKey Benefits
AgricultureInhibition of ergosterol biosynthesisEffective against fungal pathogens
PharmaceuticalsAnti-inflammatory and antimicrobial activityPotential treatment for inflammatory diseases
Material ScienceAntioxidant propertiesEnhanced thermal stability and UV resistance

Mechanism of Action

The mechanism of action of 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects. The triazole ring interacts with the enzyme lanosterol 14α-demethylase, inhibiting its activity and leading to the accumulation of toxic sterol intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-ethyl-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol

Uniqueness

4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit ergosterol synthesis makes it a valuable compound in antifungal research .

Biological Activity

4-Ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 307327-55-5) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as structure-activity relationships (SAR) derived from various studies.

The molecular formula of this compound is C₁₂H₁₅N₃OS, with a molecular weight of 249.332 g/mol. The compound features a triazole ring substituted with an ethyl group and a phenoxy methyl group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₅N₃OS
Molecular Weight249.332 g/mol
Density1.23 g/cm³
Boiling Point358.5 °C
Flash Point170.6 °C

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study on various S-substituted derivatives revealed that these compounds demonstrated activity against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa at concentrations ranging from 31.25 to 125 µg/mL for the minimum inhibitory concentration (MIC) and from 62.5 to 125 µg/mL for the minimum bactericidal concentration (MBC) .

Key Findings:

  • MIC Values:
    • E. coli: MIC = 62.5 µg/mL
    • S. aureus: MIC = 31.25 µg/mL
    • P. aeruginosa: MIC = 31.25 µg/mL
    • Candida albicans: MIC = 62.5 µg/mL

These findings suggest that the structural modifications on the sulfur atom do not significantly alter the antimicrobial efficacy of these compounds .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied with promising results. For instance, a series of synthesized triazole derivatives were tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that certain derivatives exhibited high cytotoxicity towards these cancer cell lines, with some compounds showing selectivity towards cancer cells .

Notable Compounds:

  • Compounds with hydrazone linkages demonstrated notable activity against melanoma cells.
  • Selective inhibition of cancer cell migration was observed in certain derivatives, indicating potential as antimetastatic agents.

Structure-Activity Relationship (SAR)

The SAR studies have highlighted that modifications in the phenyl and triazole rings can significantly influence biological activity. For example:

  • The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity.
  • The substitution pattern on the triazole ring affects the cytotoxicity profile against various cancer cell lines .

Case Studies

Several case studies have documented the synthesis and evaluation of triazole derivatives:

  • Antimicrobial Evaluation : A study synthesized multiple S-substituted derivatives and assessed their antimicrobial activity against a panel of pathogens. The most active compounds were identified with specific substituents correlating to enhanced activity .
  • Cytotoxicity Testing : Another study focused on hydrazone derivatives of triazoles, revealing significant cytotoxic effects against melanoma and breast cancer cell lines, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazides or hydrazine derivatives. A key intermediate, 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol, is prepared in basic media through sequential alkylation and Mannich reactions. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement. Characterization involves FTIR (to confirm thiol and triazole moieties), UV-Vis spectroscopy, and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹, N-H stretch at ~3200 cm⁻¹).
  • UV-Vis : Monitors π→π* transitions in the triazole and aromatic systems (λmax ~260–300 nm).
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at δ 1.2–1.4 ppm, methylphenoxy protons at δ 6.8–7.4 ppm).
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening methods are used to assess its activity?

  • Methodological Answer : Antiradical activity is evaluated via DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where thiol derivatives scavenge free radicals, measured by absorbance decay at 517 nm. Antioxidant and antitumor activities are tested using in vitro models (e.g., MTT assay for cytotoxicity). Biological activity often correlates with electron-donating substituents like hydroxyl or amino groups .

Advanced Research Questions

Q. How do structural modifications at the triazole ring influence antiradical activity?

  • Methodological Answer : Substituents at the 4- and 5-positions significantly modulate activity. For example:

  • Electron-withdrawing groups (e.g., 4-fluorobenzylidene) reduce radical scavenging due to decreased electron density on the thiol group.

  • Electron-donating groups (e.g., 2-hydroxybenzylidene) enhance activity by stabilizing radical intermediates.
    Quantitative structure-activity relationship (QSAR) models and Hammett constants help predict substituent effects .

    SubstituentAntiradical Activity (IC₅₀, μM)Mechanism Insight
    4-Fluorobenzylidene45.2 ± 1.3Reduced electron donation
    2-Hydroxybenzylidene28.7 ± 0.9Enhanced resonance stability

Q. What computational approaches predict tautomeric equilibria and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model thione-thiol tautomerism, revealing dominant thione forms in polar solvents. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites. Time-dependent DFT (TD-DFT) correlates experimental UV-Vis spectra with HOMO-LUMO gaps (~4.5 eV) .

Q. How can contradictory biological activity data be resolved across studies?

  • Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., DPPH concentration, solvent polarity) or substituent regiochemistry. Systematic meta-analysis should:

  • Normalize activity metrics (e.g., % inhibition vs. IC₅₀).
  • Control for solvent effects (e.g., ethanol vs. DMSO).
  • Validate purity via HPLC (>95%) to exclude byproduct interference .

Q. What coordination chemistry applications exist for this compound?

  • Methodological Answer : The thiol group acts as a bidentate ligand, forming stable complexes with transition metals (Ni²⁺, Cu²⁺, Zn²⁺). These complexes are characterized by:

  • Magnetic susceptibility : Paramagnetic behavior in Cu(II) complexes.
  • Thermogravimetric Analysis (TGA) : Decomposition profiles confirm metal-ligand stoichiometry.
    Applications include catalysis (e.g., oxidation reactions) and antimicrobial agents .

Q. How are Mannich bases derived from this compound synthesized and evaluated?

  • Methodological Answer : Mannich reactions involve formaldehyde and secondary amines (e.g., morpholine), yielding derivatives with enhanced solubility and bioactivity. Reaction optimization includes:

  • pH control (weakly acidic conditions).
  • Solvent selection (aqueous ethanol for solubility).
    Biological evaluation focuses on antifungal/antibacterial activity via agar diffusion assays .

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